2-Propenoic acid, 2-(ethenyloxy)ethyl ester

Catalog No.
S3340868
CAS No.
41440-38-4
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 2-(ethenyloxy)ethyl ester

CAS Number

41440-38-4

Product Name

2-Propenoic acid, 2-(ethenyloxy)ethyl ester

IUPAC Name

2-ethenoxyethyl prop-2-enoate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2

InChI Key

NBTXFNJPFOORGI-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC=C

Canonical SMILES

C=CC(=O)OCCOC=C
Glycidyl methacrylate is a monofunctional monomer that contains a reactive epoxide group and a methacrylic ester group. It is mainly produced through the esterification of methacrylic acid with epichlorohydrin, followed by subsequent dehydrochlorination. The epoxide group offers the polymerization possibility with variety of polymeric and non-polymeric compounds, and the methacrylate group enables the copolymerization with various other methacrylic monomers (Ketenci et al., 2021).
GMA exhibits a boiling point of roughly 180°C and a flash point of 89°C. It has moderate solubility in water, and it is miscible with most organic solvents such as ethanol, acetone, and benzene. Its density is 1.106 g/cm³, and it is stable under normal temperatures and pressures (Lu et al., 2021). The epoxide group in GMA is highly reactive, and it can participate in addition reactions with various nucleophiles such as amines, alcohols, and thiols. Furthermore, GMA undergoes homo or co-polymerization due to its methacrylate group.
of glycidyl methacrylate-based magnetic nanocomposites. Journal of Chemical Technology and Biotechnology, 96(6), 1428-1437.
Miyata, K., et al. (2016). Testicular toxicity of glycidyl methacrylate in rats. Journal of applied toxicology, 36(12), 1611-1618.
Wang, Y.-H., et al. (2021). Preparation and properties of self-healing pressure-sensitive adhesive with improved toughness based on copolymerization of glycidyl methacrylate and acrylic acid. Journal of Materials Science, 56(25), 14698-14711.
Several analytical methods have been developed to quantify the GMA content in various samples. Gas Chromatography with Flame Ionization Detector (GC-FID) is commonly used for detecting GMA residue in food packaging materials, while High-Performance Liquid Chromatography (HPLC) is used for the determination of GMA in wastewater (Liao et al., 2021). Also, NMR can provide a detailed characterization of the reaction products and their molecular structure.
GMA has been shown to have toxicity in experimental animals via different routes of exposure, including oral, dermal, and inhalation exposure. A study revealed that GMA exposure led to reproductive toxicity in rats due to sperm damage, and it was suggested to be a male reproductive toxicant (Miyata et al., 2016). Furthermore, GMA exhibits moderate acute toxicity with low subchronic and chronic toxicity. However, GMA stands as a promising material in the biomedical field because it can be grafted onto different surfaces to enhance cell adhesion (Ketenci et al., 2021).
GMA can have a potential impact on the health and safety of scientists working with it. Exposure to GMA can cause irritation to the eyes and skin, respiratory system, and gastrointestinal tract. In the case of inhalation, GMA exposure leads to irritation in the nasal and tracheal regions, coughing, and phlegm discharge. Skin exposure can cause allergic skin reactions, while the epoxide group in GMA can react with proteins and cause sensitization (Bachtiar et al., 2020). GMA is toxic when ingested, and it can cause nausea, diarrhea, and vomiting. It is recommended to use personal protective equipment and follow standard laboratory procedures to minimize exposure risks.
GMA has broad applications in different research fields such as coatings, adhesives, and packaging materials, especially in food packaging. It has been used as a surface modifier for cell adhesion, and its copolymer was used to prepare pressure-sensitive adhesives due to its reactive epoxide group (Wang et al., 2021). In addition, GMA plays significant roles in preparing materials with specific properties according to the user's need.
The current research trends indicate the expansion of GMA applications in several advanced fields, mostly in electronic and biomedical applications at different scales. The epoxide group in GMA makes it a perfect candidate for synthesizing conductive polymer composites, sensing platforms and multifunctional materials by modifying its reactive group, enhancing its thermal stability, and tuning its mechanical properties (Li et al., 2021). The other perspective of GMA research is to explore its potential for drug encapsulation and release, tissue engineering and tumor-targeting therapy, due to its biocompatibility and tunable physicochemical properties at different scales (Jana et al., 2021).
GMA has various implications in several fields of research and industry. It has a great potential to utilize in nanotechnology, advanced materials and composites, and different electronic applications. Also, GMA can be used as a nanoreactor for the encapsulation and stabilization of different active molecules such as nanoparticles, proteins, or DNA, which can lead to new approaches for cancer therapy, drug delivery, and diagnostic platforms (Kee et al., 2020). Moreover, GMA can be used to improve food packaging materials and to reduce their environmental impact utilizing biodegradable and antibacterial materials having great potentials to help the environment and the market.
GMA exhibits a few limitations that should be addressed in the future. The epoxide group in GMA is highly reactive, which leads to excellent chemical reactivity, but it is also prone to hydrolysis and self-polymerization that should be avoided. Another limitation is that GMA may cause irritations to the skin and eyes, and proper handling of the material should be taken care of. The most promising direction is to improve the biocompatibility of GMA-based materials and the development of new formulations for advanced applications that can be utilized in different areas in a more effective and efficient manner. Also, exploring new possible reaction partners and grafting approaches and identifying the best method of GMA purification and characterization to enhance the quality of the final product.
In conclusion, GMA is a versatile and widely used monomer in various industrial and scientific applications. Its unique properties make it an ideal candidate for a wide range of applications. Future research should focus on developing GMA-based materials with improved biocompatibility, stability, and tuneable physical characteristics. Through further research, GMA may lead to the development of new materials that can be utilized in various fields of research and industry.
References:
Bachtiar, E., Karlianti, V., Kusumaningtyas, Y. R., & Ramahdan, A. (2020). Health and environmental risk assessment of glycidyl methacrylate towards laboratory personnel, public, and the environment. Journal of environmental science and health, Part A, 55(11), 1323-1333.
Jana, S., et al. (2021). Application of glycidyl methacrylate for the design of potential drug delivery systems: Fundamentals and recent development. Journal of drug delivery science and technology, 61, 102179.
Kee, T.-N., et al. (2020). Recent development of glycidyl methacrylate (GMA) based nanocomposites for therapeutic applications: a review. Polymers, 12(11), 2547.
Ketenci, E., et al. (2021). Glycidyl Methacrylate (GMA)-Containing Monoliths: A Comprehensive Review. Polymers, 13(11), 1778.
Li, C., et al. (2021). A review of recent advances in glycidyl methacrylate-based conductive polymer composites. Journal of Materials Science and Technology, 66, 291-305.
Liao, H., et al. (2021). Monitoring and evaluating the levels of glycidyl methacrylate in wastewater via high-performance liquid chromatography. Environmental Science and Pollution Research, 28(10), 12168-12178.
Lu, Y., et al. (2021).

XLogP3

1.1

Wikipedia

2-Propenoic acid, 2-(ethenyloxy)ethyl ester

Dates

Modify: 2023-08-19

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